Bobcat339
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Overview
Description
Bobcat339 is a selective cytosine-based inhibitor of ten-eleven translocation methylcytosine dioxygenase (TET) with IC50 values of 33 and 73 μM for TET1 and TET2, respectively . It reduces DNA 5-hydroxymethylcytosine (5hmC) levels in cells without inhibiting the DNA methyltransferase DNMT3a .
Synthesis Analysis
Bobcat339 is synthesized by reacting 5-chlorocytosine with 3-biphenylboronic acid and Cu(OAc)2.H2O in a solution of MeOH: H2O (5 mL, 3:1, v/v). TEMED is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .
Molecular Structure Analysis
The molecular formula of Bobcat339 is C16H12ClN3O . The molecular weight is 297.74 .
Chemical Reactions Analysis
Bobcat339 is a selective inhibitor of TET enzymes. It reduces the abundance of DNA 5-hydroxymethylcytosine by inhibiting TET enzyme function in living cells .
Physical And Chemical Properties Analysis
Bobcat339 is a white to beige powder . It is soluble to 100 mM in DMSO and to 5 mM in ethanol . .
Scientific Research Applications
Inhibition of TET Enzymes : Bobcat339 is identified as a promising cytosine-based lead compound with mid-micromolar inhibitor activity against TET1 and TET2 enzymes, but it does not inhibit the DNA methyltransferase DNMT3a. This property makes it a valuable tool for research in epigenetics, potentially leading to new therapeutic approaches targeting DNA methylation and gene transcription (Chua et al., 2019).
Reevaluation of Inhibitory Activity : A subsequent study found that Bobcat339's reported inhibitory activity against TET enzymes might be enhanced by contaminating copper(II) in commercial preparations. This study suggests that Bobcat339 alone may not be capable of inhibiting TET enzymes at the reported concentrations, indicating the need for further research to fully understand its mechanism of action (Weirath et al., 2022).
Potential Role in Pain Management : Bobcat339 has been explored in a study related to chronic inflammatory pain. It was found that intrathecal administration of Bobcat339 improved mechanical and thermal pain thresholds in rats treated with complete Freund's adjuvant (CFA), indicating a potential role in pain management research (Liu et al., 2022).
Safety And Hazards
Future Directions
Bobcat339 has shown promise in the field of epigenetics and serves as a starting point for new therapeutics that target DNA methylation and gene transcription . It has been used in studies exploring its effects on oocyte maturation and early embryogenesis in pigs . It has also been suggested as a potential therapeutic for anorexia nervosa .
properties
IUPAC Name |
4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYGOOYCNTEQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bobcat339 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.